N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide
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Description
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C25H21BrN2O5 and its molecular weight is 509.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Researchers have developed novel synthetic routes and methodologies leveraging the structural features of compounds related to N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-3,4,5-trimethoxybenzamide. For example, the work by Yang et al. (2019) describes a new synthetic route for 3-bromo-1,2-dihydroquinoline derivatives, showcasing a TBAB/Oxone-mediated radical 6-endo-trig ortho-cyclization of 2-alkynylbenzamide. This process exhibits moderate functional group tolerance and high reaction efficiency, providing a foundation for further functionalization of dihydroquinoline derivatives (Yang et al., 2019).
Pharmacological Activities
The compound and its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and antiviral activities. A study by Selvam et al. (2010) synthesized novel 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated their in vitro antiviral activity against HIV, HSV, and vaccinia viruses. Among these, a specific derivative exhibited significant antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential of these compounds in antiviral therapy (Selvam et al., 2010).
Material Science Applications
In the field of material science, the quinazoline derivatives have shown promise as additives in lubricating oils and as components in the synthesis of dyes. Habib et al. (2014) explored the antioxidant and corrosion inhibition properties of quinazoline derivatives for lubricating oils, identifying compounds with high antioxidant activity. This study suggests the utility of these compounds in enhancing the performance and longevity of lubricating oils (Habib et al., 2014).
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O5/c1-31-19-11-15(12-20(32-2)23(19)33-3)24(29)28-22-21(14-7-5-4-6-8-14)17-13-16(26)9-10-18(17)27-25(22)30/h4-13H,1-3H3,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAOZBFXSOJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.